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Compound of Interest

Compound Name: 4-(2-Aminopropyl)phenol

Cat. No.: B073377 Get Quote

An In-depth Technical Guide to 4-(2-Aminopropyl)phenol

Introduction
4-(2-Aminopropyl)phenol, also known by synonyms such as p-hydroxyamphetamine,

norpholedrine, and α-methyltyramine, is a sympathomimetic amine belonging to the substituted

phenethylamine and amphetamine chemical classes.[1][2] It is recognized both as a

medication and as a significant active metabolite of amphetamine and methamphetamine.[1][3]

Medically, it has been utilized in ophthalmic solutions to induce mydriasis (pupil dilation) for

diagnostic eye examinations, particularly for conditions like Horner's syndrome.[2][3]

As a metabolite, it is formed in the liver and brain following the administration of amphetamine,

primarily through the action of the CYP2D6 enzyme.[3][4] Its primary mechanism of action is as

an indirect-acting sympathomimetic, where it stimulates the release of norepinephrine from

adrenergic nerve terminals.[3] This guide provides a comprehensive overview of its chemical

structure, physicochemical properties, spectroscopic profile, synthesis and purification

protocols, pharmacology, and metabolism for researchers, scientists, and drug development

professionals.

Chemical Structure and Properties
Chemical Identity
The fundamental structure of 4-(2-aminopropyl)phenol consists of a phenol ring substituted at

the para position (position 4) with a 2-aminopropyl group.
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Identifier Value

IUPAC Name 4-(2-aminopropyl)phenol[2]

Synonyms
p-Hydroxyamphetamine, Hydroxyamfetamine,

Norpholedrine, α-Methyltyramine[1][2]

CAS Number
103-86-6 (Racemate)[1][5], 1693-66-9 ((S)-

enantiomer)[6][7]

Molecular Formula C₉H₁₃NO[5][6]

InChI
InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-

8/h2-5,7,11H,6,10H2,1H3[2]

InChIKey GIKNHHRFLCDOEU-UHFFFAOYSA-N[2]

SMILES CC(CC1=CC=C(C=C1)O)N[8]

Physicochemical Properties
The physicochemical properties of 4-(2-aminopropyl)phenol are summarized below. These

characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME)

profile.

Property Value Source

Molar Mass 151.21 g/mol [1][5]

Melting Point 125-126 °C [1][5]

Boiling Point (Predicted) 279.2 ± 15.0 °C at 760 mmHg [5][6]

Density (Predicted) 1.070 ± 0.06 g/cm³ [5][6]

pKa (Predicted) 9.83 ± 0.15 [1]

LogP (Predicted) 1.4 - 1.98 [7][8]

Appearance White to off-white solid [1]

Vapour Pressure (Predicted) 0.0024 mmHg at 25°C [6]
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Spectroscopic Profile
While experimental spectra are not widely published, the following data, predicted based on the

compound's functional groups, can guide analytical characterization.[9]

Predicted Infrared (IR) Spectroscopy Data
Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3550-3200 Strong, Broad O-H Stretch Phenol

3500-3300 Medium N-H Stretch Primary Amine

~3030 Medium C-H Stretch Aromatic

2950-2850 Medium to Strong C-H Stretch Alkyl (CH₃, CH)

1700-1500 Medium, Sharp C=C Bending Aromatic Ring

1650-1580 Medium N-H Bend Primary Amine

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
(Predicted chemical shifts (δ) in ppm relative to TMS in a non-polar solvent like CDCl₃)

¹H NMR Spectroscopy
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0 d 2H
Aromatic C-H
(ortho to -OH)

~6.7 d 2H
Aromatic C-H (meta to

-OH)

~5.0-6.0 s (broad) 1H Phenolic -OH

~3.0-3.3 m 1H Methine C-H

~2.7 dd 1H Methylene C-H

~2.5 dd 1H Methylene C-H

~1.5-2.0 s (broad) 2H Amine -NH₂

| ~1.1 | d | 3H | Methyl C-H |

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm) Assignment

~155 Aromatic C-OH

~130 Aromatic C-H

~130 Quaternary Aromatic C

~115 Aromatic C-H

~50 Methine C-N

~45 Methylene C-C

| ~23 | Methyl C |

Experimental Protocols
Purification by Recrystallization
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This protocol is based on standard chemical purification methods for solid phenolic

compounds.[1]

Dissolution: Dissolve the crude 4-(2-aminopropyl)phenol solid in a minimum amount of hot

benzene or ethanol. Ensure the solvent is heated to its boiling point to maximize solubility.

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal

and boil for 2-5 minutes to adsorb impurities.

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter

paper to remove the activated charcoal (if used) and any insoluble impurities.

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. As the solution

cools, the solubility of the compound will decrease, leading to the formation of crystals. For

higher purity, the cooling process should be as slow as possible.

Chilling: Once the solution has reached room temperature, place it in an ice bath for 30-60

minutes to maximize the yield of crystals.

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the crystals on the filter paper with a small amount of cold solvent (the same

solvent used for recrystallization) to remove any remaining soluble impurities.

Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting

point (e.g., 60-80 °C) until a constant weight is achieved. The (±)-hydrochloride salt can be

recrystallized from an ethanol/diethyl ether mixture.[1]

General Protocol for Spectroscopic Analysis
This protocol provides a generalized workflow for obtaining analytical spectra.[9]
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Sample Preparation

Data Acquisition

Data Analysis

Weigh ~5-10 mg of
4-(2-aminopropyl)phenol

Dissolve in
deuterated solvent

(e.g., CDCl₃, DMSO-d₆)

Dissolve in volatile
solvent (e.g., MeOH)

Prepare KBr pellet
or thin film

¹H and ¹³C NMR
Spectroscopy

Mass Spectrometry
(e.g., ESI-MS) FTIR Spectroscopy

Analyze chemical shifts,
integration, and coupling

Determine molecular ion peak
and fragmentation pattern

Identify characteristic
absorption bands

Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Pharmacology and Mechanism of Action
4-(2-Aminopropyl)phenol is an indirect-acting sympathomimetic amine.[10] Its primary

pharmacological effect is to increase the concentration of norepinephrine in the synaptic cleft. It

does not act directly as an agonist on postsynaptic adrenergic receptors but rather promotes

the release of endogenous norepinephrine from presynaptic nerve terminals.[3]

The mechanism involves the following steps:
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Uptake: The compound is taken up from the synapse into the presynaptic neuron by the

norepinephrine transporter (NET).

Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter

2 (VMAT2), which is responsible for packaging norepinephrine into synaptic vesicles.

Norepinephrine Efflux: This disruption leads to an increase in cytosolic norepinephrine, which

causes the NET to reverse its direction of transport, releasing norepinephrine from the

neuron into the synaptic cleft.

Postsynaptic Activation: The elevated synaptic norepinephrine concentration leads to

increased activation of postsynaptic α- and β-adrenergic receptors, resulting in a

sympathomimetic response (e.g., vasoconstriction, mydriasis).
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Mechanism of Action of 4-(2-Aminopropyl)phenol
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Amphetamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-(2-Aminopropyl)phenol chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073377#4-2-aminopropyl-phenol-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b073377#4-2-aminopropyl-phenol-chemical-properties-and-structure
https://www.benchchem.com/product/b073377#4-2-aminopropyl-phenol-chemical-properties-and-structure
https://www.benchchem.com/product/b073377#4-2-aminopropyl-phenol-chemical-properties-and-structure
https://www.benchchem.com/product/b073377#4-2-aminopropyl-phenol-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073377?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

